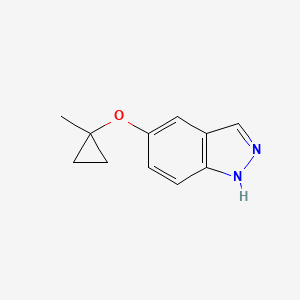

5-(1-methylcyclopropoxy)-1H-indazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(1-methylcyclopropoxy)-1H-indazole is a chemical compound that has garnered interest in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a 1-methylcyclopropoxy group attached to an indazole ring, which imparts distinct chemical properties.

Mechanism of Action

Target of Action

The primary target of 5-(1-methylcyclopropoxy)-1H-indazole, also known as MLi-2, is the leucine-rich repeat kinase 2 (LRRK2) . LRRK2 is a protein that plays a significant role in several cellular processes, including vesicle trafficking, autophagy, and mitochondrial function .

Mode of Action

this compound interacts with its target, LRRK2, by inhibiting its kinase activity . This inhibition is achieved through the compound’s exceptional potency in a purified LRRK2 kinase assay in vitro . The interaction results in the dephosphorylation of LRRK2 pSer935, a process that can be monitored in a cellular assay .

Biochemical Pathways

The inhibition of LRRK2 by this compound affects several biochemical pathways. These include pathways involved in Parkinson’s disease, a neurodegenerative disorder associated with mutations in the LRRK2 gene . The compound’s action on LRRK2 can also influence other pathways, such as those involved in autophagy and mitochondrial function .

Pharmacokinetics

The pharmacokinetic properties of this compound include its ability to inhibit LRRK2 in both the central and peripheral nervous system following acute oral and subchronic dosing . The compound’s impact on bioavailability is demonstrated by its ability to maintain brain and plasma exposures greater than 100 times the in vivo plasma IC50 for LRRK2 kinase inhibition over a 15-week period .

Result of Action

The molecular and cellular effects of this compound’s action include dose-dependent central and peripheral target inhibition over a 24-hour period, as measured by the dephosphorylation of pSer935 LRRK2 . Morphologic changes in the lung, consistent with enlarged type II pneumocytes, were observed in MitoPark mice treated with the compound .

Biochemical Analysis

Biochemical Properties

5-(1-methylcyclopropoxy)-1H-indazole is an indazole derivative . Indazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Specific enzymes, proteins, and other biomolecules that this compound interacts with are yet to be identified.

Cellular Effects

It is known that indazole derivatives can have a wide range of effects on cells, depending on their specific structures and functional groups .

Molecular Mechanism

It is known to be an inhibitor of leucine-rich repeat kinase 2 (LRRK2) , which plays a role in cellular processes such as vesicle trafficking, autophagy, and mitochondrial function .

Temporal Effects in Laboratory Settings

It is known that the compound MLi-2, which is structurally similar to this compound, exhibits exceptional potency in a purified LRRK2 kinase assay in vitro .

Metabolic Pathways

Indazole derivatives are known to be involved in various metabolic pathways .

Transport and Distribution

It is known that LRRK2, which this compound inhibits, is partially present in the outer mitochondrial membrane fraction .

Subcellular Localization

It is known that the amount of LRRK2 in the mitochondrial fraction increases upon stimulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-methylcyclopropoxy)-1H-indazole typically involves the following steps:

Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.

Introduction of the 1-methylcyclopropoxy Group: This step involves the reaction of the indazole derivative with 1-methylcyclopropanol under suitable conditions to introduce the 1-methylcyclopropoxy group.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(1-methylcyclopropoxy)-1H-indazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-(1-methylcyclopropoxy)-1H-indazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition.

Medicine: Investigated for its potential therapeutic effects, particularly in the context of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

cis-2,6-dimethyl-4-(6-(5-(1-methylcyclopropoxy)-1H-indazol-3-yl)pyrimidin-4-yl)morpholine (MLi-2): A potent and selective LRRK2 kinase inhibitor.

1-methylcyclopropene: A cyclopropene derivative used as a synthetic plant growth regulator.

Uniqueness

5-(1-methylcyclopropoxy)-1H-indazole is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to inhibit LRRK2 kinase activity with high selectivity makes it a valuable compound in the study of Parkinson’s disease and other neurological disorders.

Biological Activity

5-(1-methylcyclopropoxy)-1H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique indazole core substituted with a methylcyclopropoxy group. This structural configuration influences its biological activity, particularly in relation to specific enzyme interactions and cellular pathways.

The primary mechanism of action for this compound involves the inhibition of the Leucine-rich repeat kinase 2 (LRRK2) , which is implicated in various neurodegenerative diseases, including Parkinson's disease. Inhibition of LRRK2 has been shown to modulate cellular signaling pathways, potentially leading to neuroprotective effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of indazole derivatives, including this compound. Research indicates that compounds in this class can exhibit cytotoxic effects against various cancer cell lines. For instance:

- Cell Line Studies : Compounds similar to this compound have demonstrated significant inhibitory activity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent antiproliferative effects .

- Mechanism of Action : The anticancer activity is often linked to the induction of apoptosis and the activation of caspases, which are critical for programmed cell death. In vitro studies have shown that treatment with indazole derivatives can enhance Annexin V/PI staining in treated cells, indicating increased apoptosis .

Neuroprotective Effects

The inhibition of LRRK2 not only holds promise for cancer therapy but also suggests potential neuroprotective benefits. By modulating kinase activity, this compound may help in preventing neuronal degeneration associated with diseases like Parkinson's.

Research Findings and Case Studies

| Study | Findings | Cell Lines/Models | IC50 Values |

|---|---|---|---|

| Cao et al. (2018) | Indazole derivatives showed promising anticancer activity | MCF-7, A549 | 1.629 - 4.798 μM |

| PMC6017161 (2018) | Highlighted the role of LRRK2 inhibition in neuroprotection | Neuronal models | Not specified |

| Recent Advances (2023) | Demonstrated apoptosis induction via caspase activation | MCF-7 | Increased Annexin V/PI staining |

Properties

IUPAC Name |

5-(1-methylcyclopropyl)oxy-1H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-11(4-5-11)14-9-2-3-10-8(6-9)7-12-13-10/h2-3,6-7H,4-5H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQLPLOOZQDHDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)OC2=CC3=C(C=C2)NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.